Cas no 62035-95-4 (1,3,4-Oxadiazol-2-amine,5-(3,4-dichlorophenyl)-)
1,3,4-Oxadiazol-2-amine,5-(3,4-dichlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-Oxadiazol-2-amine,5-(3,4-dichlorophenyl)-
- 5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine
- 5-(3,4-dichlorophenyl)-[1,3,4]-oxadiazol-2-amine
- 5-(3,4-dichloro-phenyl)-[1,3,4]oxadiazol-2-ylamine
- A562
- AC1L88DI
- AC1Q534X
- AG-C-59805
- CTK7E1437
- NSC282678
- MFCD02672127
- CS-0434002
- AKOS000160669
- 1,3,4-Oxadiazol-2-amine, 5-(3,4-dichlorophenyl)-
- NSC-282678
- DTXSID90314401
- 62035-95-4
-
- Inchi: 1S/C8H5Cl2N3O/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
- InChI Key: YGDAKLFEIFZEOO-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1=NN=C(N)O1)Cl
Computed Properties
- Exact Mass: 228.98115
- Monoisotopic Mass: 228.981
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 64.9Ų
Experimental Properties
- Density: 1.532
- Boiling Point: 398.4°C at 760 mmHg
- Flash Point: 194.8°C
- Refractive Index: 1.629
- PSA: 64.94
- LogP: 3.20680
1,3,4-Oxadiazol-2-amine,5-(3,4-dichlorophenyl)- Pricemore >>
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| Alichem | A019124708-1g |
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| Aaron | AR00IBNP-250mg |
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| Aaron | AR00IBNP-1g |
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| 1PlusChem | 1P00IBFD-250mg |
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| abcr | AB594538-250mg |
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine; . |
62035-95-4 | 250mg |
€93.80 | 2025-04-17 |
1,3,4-Oxadiazol-2-amine,5-(3,4-dichlorophenyl)- Suppliers
1,3,4-Oxadiazol-2-amine,5-(3,4-dichlorophenyl)- Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 1,3,4-Oxadiazol-2-amine,5-(3,4-dichlorophenyl)-
Introduction to 1,3,4-Oxadiazol-2-amine,5-(3,4-dichlorophenyl) (CAS No. 62035-95-4)
The compound 1,3,4-Oxadiazol-2-amine,5-(3,4-dichlorophenyl) (CAS No. 62035-95-4) is a significant molecule in the field of medicinal chemistry and pharmaceutical research. This heterocyclic compound belongs to the oxadiazole family, which has garnered considerable attention due to its versatile biological activities and structural properties. The presence of an amine group at the 2-position and a 3,4-dichlorophenyl substituent at the 5-position imparts unique chemical and pharmacological characteristics that make it a valuable scaffold for drug discovery.
Oxadiazoles are five-membered rings containing two oxygen and two nitrogen atoms. They are known for their stability and ability to interact with biological targets in multiple ways. The amine functionality in 1,3,4-Oxadiazol-2-amine,5-(3,4-dichlorophenyl) provides a nucleophilic center that can participate in various chemical reactions, including condensation, alkylation, and acylation, facilitating the synthesis of more complex derivatives. Additionally, the dichlorophenyl group introduces electron-withdrawing effects and potential hydrophobic interactions with biological targets.
Recent research has highlighted the potential of oxadiazole derivatives as scaffolds for developing novel therapeutic agents. Studies have demonstrated that oxadiazoles can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The compound 1,3,4-Oxadiazol-2-amine,5-(3,4-dichlorophenyl) has been investigated for its pharmacological effects in several preclinical studies.
In particular, the dichlorophenyl moiety has been shown to enhance binding affinity to certain enzymes and receptors. This feature makes 1,3,4-Oxadiazol-2-amine,5-(3,4-dichlorophenyl) a promising candidate for further development as an active pharmaceutical ingredient (API). Researchers have explored its interactions with enzymes such as kinases and phosphodiesterases, which are crucial targets in the treatment of various diseases.
One of the most compelling aspects of this compound is its potential to serve as a lead structure for drug design. By modifying the substituents on the oxadiazole ring or incorporating additional functional groups, chemists can fine-tune its pharmacological profile to achieve desired therapeutic effects. For instance, replacing the amine group with other nitrogen-containing heterocycles or introducing additional halogen atoms could alter its bioavailability and metabolic stability.
The synthesis of 1,3,4-Oxadiazol,2-amine,5-(3,4-dichlorophenyl) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient production processes for this compound.
From a computational chemistry perspective,1,3,4-Oxadiazol,2-amine,5-(3,4-dichlorophenyl) has been studied using various molecular modeling techniques to predict its binding modes with biological targets. These studies have provided insights into how different substituents influence its interactions with proteins and enzymes. Such information is invaluable for rational drug design and optimization.
The pharmacokinetic properties of this compound are also of great interest. In vitro studies have assessed its solubility,distribution,metabolism,and excretion (ADME) profiles. These findings help in understanding how it behaves within the body and guide efforts to improve its bioavailability and reduce potential side effects.
Future research directions may include exploring the compound's role in combination therapies or investigating its potential as an intermediate for synthesizing novel drugs targeting specific diseases. The oxadiazole core offers a rich framework for chemical innovation, providing opportunities to develop next-generation therapeutic agents.
In conclusion,1,3,4-Oxadiazol,2-amine,5-(3,4-dichlorophenyl) (CAS No. 62035-95-4) is a versatile compound with significant potential in medicinal chemistry. Its unique structural features make it an attractive scaffold for drug discovery, offering numerous possibilities for developing novel therapeutic interventions across various therapeutic areas.
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